

Safflospermidine B: A Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: Safflospermidine B

Cat. No.: B13446472

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This guide provides a comprehensive overview of the natural sourcing and isolation of **Safflospermidine B**, a bioactive compound of interest to researchers and drug development professionals. The information is compiled from scientific literature, presenting detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow.

Natural Source

Safflospermidine B has been successfully isolated from the bee pollen of the sunflower, *Helianthus annuus* L.[1]. Bee pollen, a mixture of flower pollen, nectar, enzymes, honey, wax, and bee secretions, serves as a rich source of this natural compound. The specific bee pollen used in the documented isolation was collected from *Apis mellifera* bees in Lopburi province, Thailand[1].

Isolation Methodology

The isolation of **Safflospermidine B** is a multi-step process involving extraction, fractionation, and purification. The following protocol is based on the successful methodology described in the scientific literature[1].

Experimental Protocol

Step 1: Extraction

- Sunflower bee pollen (SBP) is extracted with methanol to obtain a crude extract.

Step 2: Solvent Partitioning

- The crude methanol extract is sequentially partitioned with hexane and dichloromethane (DCM). This step separates compounds based on their polarity, with **Safflospermidine B** concentrating in the DCM fraction.

Step 3: Silica Gel Column Chromatography

- The DCM partitioned extract (DCMSBP) is subjected to silica gel 60 column chromatography (SG60CC) for further fractionation.
- This process yields multiple fractions (e.g., DCMSBP1–5).

Step 4: High-Performance Liquid Chromatography (HPLC)

- The most active fraction from column chromatography (DCMSBP5) is further purified by HPLC.
- This final purification step isolates Safflospermidine A and **Safflospermidine B**.

Step 5: Structure Elucidation

- The chemical structure of the isolated **Safflospermidine B** is confirmed using Nuclear Magnetic Resonance (NMR) analysis.

Quantitative Data

The following tables summarize the quantitative data associated with the isolation and characterization of **Safflospermidine B** and its preceding fractions.

Table 1: Antityrosinase Activity of Extracts and Fractions

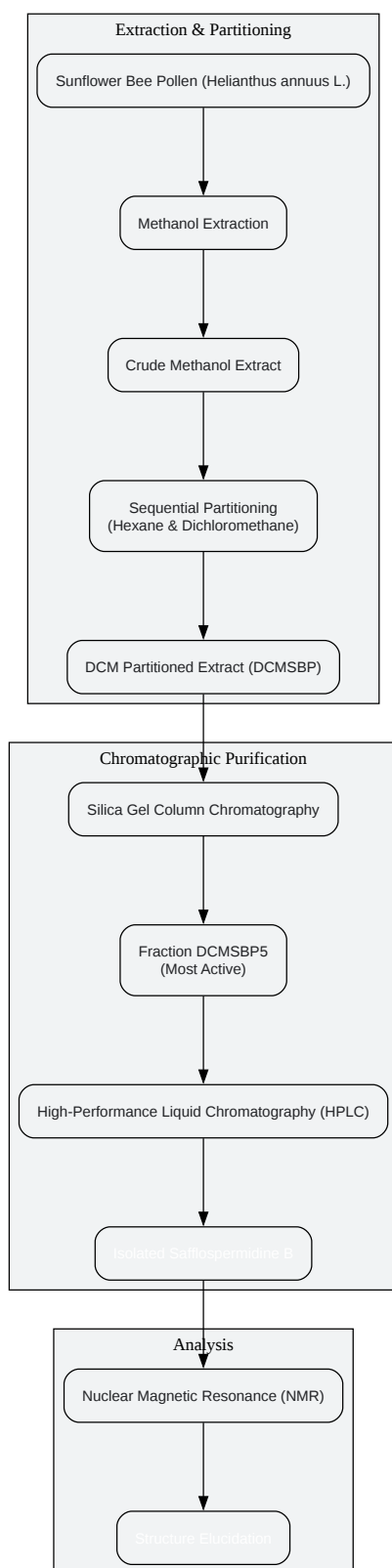
Sample	IC ₅₀ (µg/mL)
DCM Partitioned Extract (DCMSBP)	159.4
Fraction DCMSBP5	18.8

Table 2: Antityrosinase Activity of Isolated Compounds

Compound	IC ₅₀ (μM)
Safflospersmidine A	13.8
Safflospersmidine B	31.8
Kojic Acid (Reference)	44.0

Experimental Workflow

The following diagram illustrates the key stages in the isolation of **Safflospersmidine B** from sunflower bee pollen.



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Caption: Workflow for the isolation of **Safflospermidine B**.

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References

- 1. researchgate.net [researchgate.net]
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